molecular formula C14H4F4O4 B027336 1,2,3,4-Tetrafluoro-5,8-dihydroxyanthraquinone CAS No. 102822-05-9

1,2,3,4-Tetrafluoro-5,8-dihydroxyanthraquinone

Cat. No.: B027336
CAS No.: 102822-05-9
M. Wt: 312.17 g/mol
InChI Key: PKJLMPNJHMHOIE-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrafluoro-5,8-dihydroxyanthraquinone is a derivative of anthraquinone, a naturally occurring compound found in various plants. This compound is known for its unique chemical structure, which includes four fluorine atoms and two hydroxyl groups attached to an anthraquinone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrafluoro-5,8-dihydroxyanthraquinone typically involves the fluorination of 5,8-dihydroxyanthraquinone. The reaction is carried out using fluorinating agents such as elemental fluorine or fluorine-containing compounds under controlled conditions. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrafluoro-5,8-dihydroxyanthraquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

1,2,3,4-Tetrafluoro-5,8-dihydroxyanthraquinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrafluoro-5,8-dihydroxyanthraquinone involves its interaction with the electron transport chain in cells. This interaction leads to the production of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. Additionally, the compound may inhibit specific enzymes or signaling pathways involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4-Tetrafluoro-5,8-dihydroxyanthracene-9,10-dione
  • 5,6,7,8-Tetrafluoroquinizarin
  • 9,10-Anthracenedione, 1,2,3,4-tetrafluoro-5,8-dihydroxy-

Uniqueness

1,2,3,4-Tetrafluoro-5,8-dihydroxyanthraquinone stands out due to its specific substitution pattern of fluorine and hydroxyl groups on the anthraquinone backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit enhanced reactivity, stability, and biological activity .

Properties

IUPAC Name

1,2,3,4-tetrafluoro-5,8-dihydroxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H4F4O4/c15-9-7-8(10(16)12(18)11(9)17)14(22)6-4(20)2-1-3(19)5(6)13(7)21/h1-2,19-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJLMPNJHMHOIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1O)C(=O)C3=C(C2=O)C(=C(C(=C3F)F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H4F4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50393338
Record name 1,2,3,4-Tetrafluoro-5,8-dihydroxyanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102822-05-9
Record name 1,2,3,4-Tetrafluoro-5,8-dihydroxyanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-Tetrafluoro-5,8-dihydroxyanthraquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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